![molecular formula C21H15ClN2O2S B299195 4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as a pyrazolone derivative, and its unique chemical structure makes it a promising candidate for further exploration in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its unique chemical structure, which allows for exploration of its potential therapeutic properties. Additionally, its availability and relatively low cost make it an attractive compound for scientific research. However, limitations include the need for specific reagents and conditions for synthesis, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research on its potential as a drug delivery vehicle is also an area of interest for future exploration.
Synthesemethoden
The synthesis of 4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves a multi-step process that requires specific reagents and conditions. One popular method involves the reaction of 4-chlorobenzenethiol with furfural in the presence of a base catalyst to form 5-[(4-chlorophenyl)sulfanyl]-2-furfural. This intermediate product is then reacted with ethyl acetoacetate and an appropriate arylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has made it a popular compound for scientific research. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-tumor agent. Additionally, it has been explored for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
Molekularformel |
C21H15ClN2O2S |
---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
(4E)-4-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H15ClN2O2S/c1-14-19(21(25)24(23-14)16-5-3-2-4-6-16)13-17-9-12-20(26-17)27-18-10-7-15(22)8-11-18/h2-13H,1H3/b19-13+ |
InChI-Schlüssel |
GPTGQLPEELDHEI-CPNJWEJPSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.